![molecular formula C19H20N6O2 B2665363 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2320418-22-0](/img/structure/B2665363.png)
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Description
Scientific Research Applications
Muscarinic Activities of Quinuclidinyl Derivatives
Research on quinuclidinyl derivatives, which share structural motifs with the compound of interest, has shown that these substances can exhibit significant potency and efficacy as muscarinic ligands. This is demonstrated through their binding affinity in radioligand assays, suggesting potential applications in the development of treatments for disorders related to muscarinic receptors in the nervous system (Wadsworth et al., 1992).
Antimicrobial and Anticancer Properties
Compounds with quinazoline and triazole structures have been found to possess antimicrobial and anticancer activities. A study synthesized novel quinazolinone analogs, demonstrating their efficiency as antimicrobial and anticancer agents through in vitro evaluations. These compounds showed excellent antibacterial activity and potential as β-tubulin inhibitors, indicating their promise for therapeutic applications (Kayarmar et al., 2014).
Synthesis and Evaluation of Heterocyclic Compounds
Another study focused on the synthesis of fused heterocyclic systems based on the quinazolinone framework, exploring their antibacterial and antifungal activities. These novel compounds, including triazoloquinazolin-7-ones, demonstrated significant antimicrobial activity, highlighting the potential of such structures in developing new antimicrobial agents (Pandey et al., 2009).
Novel Synthesis Methods for Heterocyclic Frameworks
Research into the synthesis of complex polyheterocycles, including imidazoquinazolinones, via efficient tandem routes showcases the potential for creating novel compounds with significant biological activity. Such methods enable the construction of complex structures that could be explored for various biomedical applications, including as potential anticancer agents (Balwe & Jeong, 2018).
properties
IUPAC Name |
3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-18(9-23-12-21-17-4-2-1-3-16(17)19(23)27)25-13-5-6-14(25)8-15(7-13)24-11-20-10-22-24/h1-4,10-15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIAQTMQPHHART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C4C3=O)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one |
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